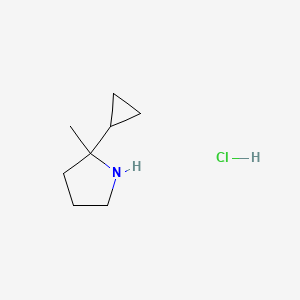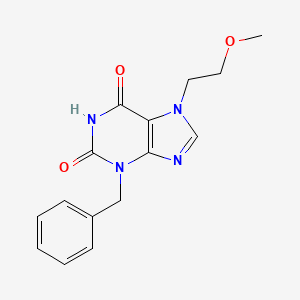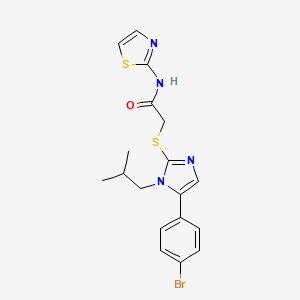![molecular formula C21H16N4O3S B3018995 N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide CAS No. 1251698-09-5](/img/structure/B3018995.png)
N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide is a synthetic molecule that may be designed to interact with biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with biological systems. For instance, the first paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as ligands for the Peripheral Benzodiazepine Receptor (PBR), which suggests that the compound might also interact with similar receptors or enzymes .
Synthesis Analysis
The synthesis of related compounds involves the careful selection of substituents to achieve desired biological activity. For example, the first paper reports on the synthesis of acetamide derivatives with varying substituents to evaluate their selectivity for PBR . Similarly, the second paper describes the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives to inhibit Src kinase, indicating that the synthesis of such compounds requires precise control over the chemical structure to target specific biological pathways .
Molecular Structure Analysis
The molecular structure of compounds can greatly influence their biological activity. The third paper provides an example of how solid-state characterization and single-crystal structure analysis are used to understand the molecular structure of N-benzodiazolyl acetamide derivatives . This type of analysis is crucial for the compound as well, as the molecular conformation, crystal packing, and hydrogen bonding patterns can affect its stability and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their molecular structure. Although the papers do not directly address the chemical reactions of the specific compound, they do highlight the importance of understanding the structure-activity relationship. For instance, the second paper's focus on the role of the pyridine ring and N-benzyl substitution in kinase inhibition suggests that similar structural features in the compound may also be critical for its chemical reactivity and biological function .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The third paper's use of techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry to characterize the physical properties of N-benzodiazolyl acetamide derivatives provides a framework for analyzing the properties of the compound . These properties are important for determining the compound's suitability for further development as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Antifolate and Antitumor Applications
This compound is part of a class involved in the design and synthesis of derivatives that act as inhibitors for enzymes like dihydrofolate reductase (DHFR), which play a significant role in cancer treatment strategies. For example, derivatives of pyrrolo[2,3-d]pyrimidine, a core structure similar to the mentioned compound, have been synthesized as potential DHFR inhibitors and antitumor agents. These compounds show excellent inhibitory activities and significant potency against several tumor cells in culture, highlighting their potential in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Another related research focuses on classical antifolates that have shown potent inhibitory activity against both human DHFR and human thymidylate synthase (TS), indicating a significant stride in dual-target antitumor strategy. These findings support the exploration of pyrrolo[2,3-d]pyrimidine derivatives for their dual inhibitory capabilities, offering a pathway to develop more effective antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antimicrobial Applications
- Derivatives of the compound have been evaluated for their antimicrobial activity. For instance, novel thienopyrimidine linked rhodanine derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing effectiveness against various bacterial strains. This underscores the versatility of such compounds in addressing bacterial infections alongside their antitumor potential (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Kinase Inhibitory Activity
- Certain derivatives also exhibit kinase inhibitory activities, particularly against Src kinase, which is involved in the signaling pathways that regulate various cellular processes including proliferation, differentiation, and survival. Research in this area can lead to the development of targeted therapies for diseases where Src kinase is implicated, such as cancer and bone disorders (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18(25-14-6-7-16-17(8-14)28-12-27-16)10-29-21-20-19(23-11-24-21)15(9-22-20)13-4-2-1-3-5-13/h1-9,11,22H,10,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROUUUNSKGFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)

![3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3018935.png)